3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone
Description
3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone (C₁₆H₁₇NO₂, molecular weight 259.32 g/mol) is a propanone derivative featuring a 4-methoxyphenyl ketone group and a 3,4-dimethyl-substituted anilino moiety. Its structure combines electron-donating methoxy and methyl groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-4-7-16(12-14(13)2)19-11-10-18(20)15-5-8-17(21-3)9-6-15/h4-9,12,19H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRDHJICUWNRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477319-10-1 | |
| Record name | 3-(3,4-DIMETHYLANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and 4-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced to form secondary amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory and pain pathways.
Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone, also known as DMAPPH, is a synthetic organic compound with a complex chemical structure that has garnered interest in various research domains. This article delves into the biological activity of DMAPPH, exploring its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMAPPH is characterized by the following molecular formula: C₁₂H₁₅N₁O₂. Its structure includes:
- A dimethylaniline moiety which may influence its biological interactions.
- A propanone functional group that can participate in various chemical reactions.
- A methoxyphenyl group that may enhance its lipophilicity and biological activity.
1. Synthesis and Characterization
The synthesis of DMAPPH typically involves the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in an acid-catalyzed reaction. This method is well-documented and serves as a foundation for producing DMAPPH for further research.
2. Melanogenesis Studies
Research on structurally related compounds has demonstrated their ability to enhance melanogenesis through mechanisms involving key signaling pathways such as ERK and p38 MAPK. For instance, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol was shown to increase tyrosinase expression via USF1 activation in B16F10 melanoma cells . This suggests that DMAPPH might exhibit similar effects due to its structural similarities.
3. Neuropharmacological Potential
Studies on compounds with related structures indicate potential neuropharmacological effects. For example, certain substituted thiazoles have been identified as potent inhibitors of monoamine transporters, suggesting that DMAPPH could also modulate neurotransmitter levels .
Comparative Analysis
To better understand the uniqueness of DMAPPH, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methoxyacetophenone | Aromatic ketone with methoxy group | Precursor in DMAPPH synthesis |
| N,N-Dimethylaniline | Aniline derivative with two methyl groups | Serves as a nucleophile in reactions |
| 3-(Dimethylamino)-1-(4-chlorophenyl)-propan-1-one | Similar amine and propanone structure | Chlorine substitution alters reactivity |
The uniqueness of DMAPPH lies in its specific combination of functional groups, which may confer distinct chemical properties and potential biological activities compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
